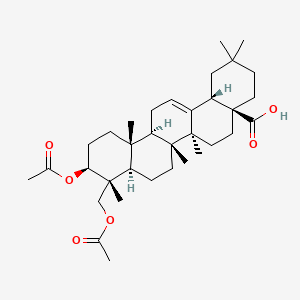

Hederagenin diacetate

Description

Structure

3D Structure

Properties

CAS No. |

5672-32-2 |

|---|---|

Molecular Formula |

C34H52O6 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-acetyloxy-9-(acetyloxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C34H52O6/c1-21(35)39-20-31(6)25-11-14-33(8)26(30(25,5)13-12-27(31)40-22(2)36)10-9-23-24-19-29(3,4)15-17-34(24,28(37)38)18-16-32(23,33)7/h9,24-27H,10-20H2,1-8H3,(H,37,38)/t24-,25+,26+,27-,30-,31-,32+,33+,34-/m0/s1 |

InChI Key |

ALRXJQODPMIUEI-WZMLTRNISA-N |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |

Canonical SMILES |

CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Origin of Product |

United States |

Advanced Analytical and Characterization Methodologies for Hederagenin Diacetate

Spectroscopic Techniques for Structural Elucidation of Acetylated Derivatives

Spectroscopy is fundamental to the structural elucidation of hederagenin (B1673034) diacetate, offering detailed insights into its molecular framework and the specific changes introduced by acetylation.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of hederagenin diacetate. This technique provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. In a typical analysis, the molecule is first ionized, often using electrospray ionization (ESI), and the resulting molecular ion is selected and fragmented.

For this compound, the precursor ion would correspond to its molecular mass. The fragmentation pattern in MS/MS is predictable and highly informative. It would show characteristic neutral losses corresponding to the two acetate (B1210297) groups (each with a mass of approximately 60 Da, representing acetic acid, CH₃COOH). Subsequent fragmentation would involve the hederagenin backbone, producing ions consistent with those observed for the parent hederagenin molecule, such as losses of H₂O and CO₂. ukm.myresearchgate.net Analysis using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) allows for high-resolution mass measurements, confirming the elemental composition of both the parent ion and its fragments. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound This table is based on the known fragmentation of the hederagenin backbone.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 557.4 | Protonated molecular ion |

| [M-CH₃COOH+H]⁺ | 497.4 | Loss of one acetic acid moiety |

| [M-2(CH₃COOH)+H]⁺ | 437.4 | Loss of two acetic acid moieties (hederagenin backbone) |

| [M-2(CH₃COOH)-H₂O+H]⁺ | 419.3 | Further loss of water from the backbone |

| [M-2(CH₃COOH)-COOH+H]⁺ | 391.3 | Further loss of a carboxyl group |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unequivocally identifying the presence and location of acetyl groups on the hederagenin scaffold. Both ¹H and ¹³C NMR provide distinct signals that confirm the acetylation.

In ¹H NMR spectroscopy, the protons of the methyl group in an acetyl moiety (CH₃-C=O) typically produce a sharp singlet signal in the chemical shift range of δ 2.0-2.2 ppm. thermofisher.com The presence of two such signals, or one integrated signal corresponding to six protons, would be strong evidence for the diacetate structure. The exact chemical shift can provide clues about the local electronic environment of each acetyl group. mdpi.com

In ¹³C NMR, the acetyl groups introduce two characteristic signals: one for the carbonyl carbon (C=O) appearing significantly downfield around δ 170-171 ppm, and another for the methyl carbon (CH₃) appearing upfield around δ 21 ppm. nih.gov The structural analysis of acetylated saponins (B1172615) derived from hederagenin has been successfully performed using a combination of 1D and 2D NMR techniques (COSY, HMQC, HMBC) to confirm the complete structure. nih.gov

Table 2: Characteristic NMR Chemical Shifts for Acetyl Groups in this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ) |

| ¹H | Acetyl Methyl Protons (CH₃) | 2.0 - 2.2 ppm |

| ¹³C | Carbonyl Carbon (C=O) | 170 - 171 ppm |

| ¹³C | Methyl Carbon (CH₃) | ~21 ppm |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. biomedscidirect.com For this compound, the FTIR spectrum would exhibit distinct bands confirming the success of the acetylation reaction.

The most significant change compared to the spectrum of the parent hederagenin would be the appearance of strong absorption bands characteristic of the ester functional groups. These include a strong stretching vibration for the carbonyl group (C=O) typically found in the range of 1735-1750 cm⁻¹ and C-O stretching vibrations between 1200-1300 cm⁻¹. ieeesem.compharmascholars.com Concurrently, the broad O-H stretching band (around 3200-3600 cm⁻¹) present in hederagenin would be significantly diminished or absent, indicating that the hydroxyl groups have been esterified.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Alkanes (CH, CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Ester Carbonyl |

| ~1690 | C=O Stretch | Carboxylic Acid |

| 1200 - 1300 | C-O Stretch | Ester |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds like this compound. tec.mx Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ingentaconnect.com

Due to the addition of two nonpolar acetyl groups, this compound is significantly less polar than its precursor, hederagenin. Consequently, in a reversed-phase system, this compound will have a stronger interaction with the stationary phase and thus a longer retention time compared to hederagenin. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like ammonium (B1175870) acetate. ingentaconnect.comresearchgate.net Detection is commonly performed using a UV detector, as the carbonyl groups provide some chromophoric activity, often monitored around 210-220 nm. ingentaconnect.comresearchgate.net This method is robust for quantifying purity by measuring the relative area of the main peak.

Table 4: Typical HPLC Parameters for Analysis of Hederagenin Derivatives

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ingentaconnect.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Ammonium Acetate Buffer ingentaconnect.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min ingentaconnect.comresearchgate.net |

| Detection | UV at 210-220 nm ingentaconnect.comresearchgate.net |

| Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) combines the high-speed separation capabilities of UFLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This hyphenated technique is particularly valuable for the rapid quantitative determination of target compounds in complex biological matrices. nih.gov

A UFLC-MS/MS method for this compound would offer significantly shorter analysis times compared to conventional HPLC. nih.govnih.gov The separation is performed on a column with smaller particles, and the eluent is directly introduced into the mass spectrometer. Detection is typically carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov The method's high throughput and sensitivity make it ideal for advanced applications. nih.govhku.hk

Table 5: UFLC-MS/MS Method Parameters for Hederagenin Analysis Parameters are based on established methods for the parent compound, hederagenin, and are adaptable for its diacetate derivative.

| Parameter | Description |

| Column | Shim-pack XR-ODS or similar (e.g., 75 mm × 2.0 mm, 2.1 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and 5mM Ammonium Acetate nih.gov |

| Flow Rate | 0.3 - 0.4 mL/min nih.gov |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Triple-Quadrupole in Multiple Reaction Monitoring (MRM) Mode nih.gov |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoid (B12794562) saponins and their aglycones, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis. jfda-online.comnih.gov While Hederagenin itself requires derivatization, typically through silylation, to be analyzed by GC-MS, this compound possesses acetyl groups that increase its volatility compared to the parent compound. scielo.org.boscielo.org.bo However, the presence of the C-28 carboxylic acid group may still necessitate derivatization, for instance, through esterification, to achieve optimal chromatographic performance.

A typical GC-MS/MS analysis of a derivatized triterpenoid like this compound would involve a high-resolution capillary column, often with a non-polar stationary phase. The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces matrix interference and enhances the signal-to-noise ratio.

The fragmentation of oleanane-type triterpenoids like Hederagenin in mass spectrometry is well-characterized. The primary fragmentation pathway involves a retro-Diels-Alder (RDA) reaction in the C-ring, which contains a double bond at C-12, yielding characteristic ions. scielo.org.bo For this compound, the mass spectra would also show losses corresponding to the acetyl groups (loss of 42 or 60 Da) and other functional groups. nih.govmdpi.com

Table 1: Hypothetical GC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| GC System | Gas chromatograph with autosampler |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | To be determined based on the mass spectrum of the derivatized analyte |

Bioanalytical Methods for Detection and Quantification in Biological Matrices

Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids such as blood, plasma, urine, or tissues. ijprajournal.comasiapharmaceutics.info These methods require extensive validation to ensure their accuracy, precision, and reliability for pharmacokinetic and other studies. ajprd.com While specific bioanalytical methods for this compound are not extensively documented, methods developed for its parent compound, Hederagenin, provide a strong foundation, as the analytical principles and sample preparation techniques are largely transferable.

The primary challenge in bioanalytical assays is the complexity of the biological matrix, which contains proteins, salts, and other endogenous components that can interfere with the analysis. ijprajournal.com Therefore, robust sample preparation is paramount. Common techniques used for the extraction of Hederagenin from biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govumons.ac.be

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma or serum sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent, such as ethyl acetate. nih.govnih.gov This technique provides a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent, commonly C18, to retain the analyte from the sample matrix. umons.ac.be Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. SPE often yields the highest sample purity.

Following extraction, quantification is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. resolvemass.ca Studies on Hederagenin have successfully developed and validated LC-MS/MS methods for its quantification in rat plasma and cerebrospinal fluid (CSF). nih.govnih.govsigmaaldrich.com These methods demonstrate excellent linearity and low limits of quantification, making them suitable for pharmacokinetic studies.

Table 2: Summary of Bioanalytical Methods for Hederagenin Quantification in Rat Plasma

| Method | Extraction Technique | Chromatographic Column | Mobile Phase | LLOQ | Linearity Range | Reference |

| UFLC-MS/MS | Protein Precipitation (Methanol) & LLE (Ethyl Acetate) | Shim-pack XR-ODS II | Acetonitrile and 5mM Ammonium Acetate | 0.406 ng/mL | 0.406 - 203 ng/mL | nih.govsigmaaldrich.com |

| LC-MS/MS | Liquid-Liquid Extraction | C18 column | Acetonitrile and Water (85:15, v/v) | 0.32 ng/mL | 0.32 - 64.0 ng/mL | nih.gov |

LLOQ: Lower Limit of Quantification UFLC: Ultra-Fast Liquid Chromatography

These validated methods for Hederagenin can be adapted for this compound, likely requiring minor modifications to the chromatographic conditions and mass spectrometric parameters to account for the differences in polarity and mass.

Molecular and Cellular Mechanisms of Action of Hederagenin Diacetate and Acetylated Hederagenin Derivatives

Modulation of Cellular Proliferation and Viability

Acetylated derivatives of hederagenin (B1673034) have consistently shown superior cytotoxic activity against various human cancer cell lines when compared to their hydroxylated (non-acetylated) counterparts. mdpi.comnih.gov For instance, studies comparing a series of C-28 amide derivatives of hederagenin found that the acetylated versions exhibited significantly lower EC50 values, indicating greater potency. ufv.br One particular acetylated derivative bearing a pyrrolidinyl substituent was identified as being highly potent and selective against A2780 (ovarian), FaDu (pharyngeal), and SW1736 (thyroid) cancer cells. mdpi.comufv.br The underlying mechanisms for this enhanced activity involve the modulation of key cellular processes, including the cell cycle and the generation of reactive oxygen species.

The inhibition of cancer cell proliferation by hederagenin and its derivatives is partly achieved by inducing cell cycle arrest, a critical mechanism for preventing uncontrolled cell division. While specific studies on hederagenin diacetate are limited, research on the parent compound and other derivatives provides insight into this process. Hederagenin has been shown to induce G1 phase arrest in human leukemia (HL-60) and liver cancer (HepG2) cells. nih.govnih.govdntb.gov.ua Furthermore, certain synthetic derivatives have demonstrated the ability to halt the cell cycle at different phases. For example, a hederagenin-pyrazine derivative was found to cause cell cycle arrest in the S phase in A549 lung cancer cells, while another derivative induced G1 arrest in MDA-MB-231 breast cancer cells. nih.gov This suggests that modifications to the hederagenin scaffold can influence the specific phase of cell cycle inhibition.

Table 1: Effect of Hederagenin and Its Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Cell Cycle Phase of Arrest |

|---|---|---|

| Hederagenin | HL-60 (Leukemia) | G1 Phase |

| Hederagenin | HepG2 (Liver Cancer) | G1 Phase |

| Hederagenin-pyrazine derivative | A549 (Lung Cancer) | S Phase |

Another key mechanism contributing to the cytotoxic effects of these compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com Hederagenin has been observed to increase intracellular ROS levels in human colon cancer (LoVo) and head and neck cancer (HNC) cells. nih.govnih.gov The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of vital macromolecules like DNA, proteins, and lipids, ultimately triggering cell death pathways. mdpi.com

The mechanism for this pro-oxidant effect in HNC cells involves the inhibition of the Nrf2-antioxidant response element (Nrf2-ARE) pathway, a critical regulator of cellular antioxidant defenses. nih.govscispace.com By suppressing this protective pathway, hederagenin enhances ROS production and promotes the depletion of glutathione (B108866), a major intracellular antioxidant, thereby sensitizing cancer cells to oxidative damage. scispace.com This targeted induction of oxidative stress is a significant factor in the selective cytotoxicity of hederagenin and its derivatives against cancer cells. nih.govscispace.com

Induction of Regulated Cell Death Pathways

Hederagenin and its derivatives are potent inducers of regulated cell death, primarily through the activation of apoptosis. Apoptosis is a programmed form of cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. The acetylated derivatives of hederagenin, in particular, have been noted for their strong cytotoxic effects, which are often mediated by the induction of cell death. ufv.brsemanticscholar.org

Research has consistently shown that hederagenin and its derivatives activate the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. nih.govscispace.com This pathway is initiated by intracellular stress signals, such as elevated ROS levels, and converges on the mitochondria. researchgate.net Evidence from studies on various cancer cell lines, including colon, breast, and liver cancer, confirms that the apoptotic mechanism of hederagenin is mitochondria-dependent. nih.govnih.govresearchgate.net A monoglycoside derivative of hederagenin has also been shown to induce apoptosis by modulating key proteins within this pathway. nih.gov

A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.net Hederagenin has been shown to selectively induce cell death in cisplatin-sensitive and resistant HNC cells by promoting changes in ΔΨm. nih.govscispace.com In human hepatoma HepG2 cells, treatment with hederagenin led to a decrease in mitochondrial membrane potential, mitochondrial damage, swelling, and vacuole formation. nih.govdntb.gov.ua This loss of mitochondrial integrity is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors into the cytoplasm.

Following the disruption of the mitochondrial membrane, a cascade of cysteine-aspartic proteases, known as caspases, is activated. The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and the activation of the initiator caspase, Caspase-9. nih.gov Activated Caspase-9 then proceeds to cleave and activate the executioner caspase, Caspase-3. nih.gov

Studies have demonstrated that hederagenin treatment leads to the upregulation and activation of both Caspase-9 and Caspase-3 in several cancer cell lines. nih.govresearchgate.net In LoVo colon cancer cells, hederagenin increased the activation of caspase-9 and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. nih.govnih.gov Similarly, in HepG2 cells, hederagenin significantly increased the expression of pro-apoptotic proteins including Bax, Cytochrome-c, and Caspase-3. nih.govdntb.gov.ua The activation of these caspases is the final step in the apoptotic cascade, leading to the systematic dismantling of the cell and its subsequent elimination.

Table 2: Modulation of Key Apoptotic Proteins by Hederagenin

| Protein | Function | Effect of Hederagenin | Cell Line(s) |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation | LoVo, HepG2 |

| Bax | Pro-apoptotic | Upregulation | LoVo, HepG2, HNC |

| Cytochrome c | Pro-apoptotic (initiator) | Increased release | HepG2 |

| Caspase-9 | Initiator Caspase | Upregulation/Activation | LoVo, Breast Cancer |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Hederagenin |

| This compound |

| Acetylated hederagenin C-28 amide derivatives |

| Hydroxylated hederagenin C-28 amide derivatives |

| Hederagenin-pyrazine derivative |

| Clematis hederagenin saponin (B1150181) (monoglycoside derivative) |

Apoptosis Induction via Intrinsic Pathways

Regulation of Apoptotic Proteins (e.g., Bax, Bcl-2, PARP)

Hederagenin and its derivatives induce apoptosis, or programmed cell death, in cancer cells by modulating key regulatory proteins in the mitochondrial pathway. nih.gov This process involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Research demonstrates that hederagenin up-regulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. nih.gov Specifically, hederagenin has been shown to trigger the translocation of Bax to the mitochondria in ovarian cancer cells. mdpi.com

Furthermore, the activation of the apoptotic cascade by hederagenin involves the cleavage and activation of caspases and Poly (ADP-ribose) polymerase (PARP). nih.gov In head and neck cancer cells, hederagenin activates the intrinsic apoptotic pathway through the action of cleaved PARP and cleaved caspase-3. nih.gov In LoVo colon cancer cells, hederagenin treatment leads to the upregulation of Bax, caspase-3, and caspase-9, and the downregulation of Bcl-2, Bcl-xL, and survivin. nih.gov

Conversely, in a model of ethanol-induced liver injury, hederagenin supplementation showed a protective effect by decreasing the expression of Bax and p53, while increasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.orgnih.gov This context-dependent regulation highlights the compound's ability to modulate apoptosis differently in cancerous versus damaged, non-cancerous tissues.

One study on a series of C-28 amide derivatives of hederagenin found that acetylated derivatives were generally more potent than the hydroxylated forms. ufv.br A specific acetylated derivative with a pyrrolidinyl substituent was identified as the most potent against several cancer cell lines. mdpi.comufv.br Another study found that a hederagenin derivative, A5, exerted its antitumor activity in HCT116 cells by affecting the levels of Bax and Bcl-2. sioc-journal.cn

| Protein | Family | Function | Effect of Hederagenin/Derivatives | Cell/Model System |

|---|---|---|---|---|

| Bax | Bcl-2 family | Pro-apoptotic | Upregulated | HeLa, LoVo, Head and Neck Cancer Cells nih.gov |

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Downregulated | HeLa, LoVo Cells nih.gov |

| PARP | - | DNA repair, Apoptosis | Cleaved/Activated | Head and Neck Cancer Cells nih.gov |

| Caspase-3 | Caspase family | Executioner caspase | Cleaved/Activated | Head and Neck, LoVo, Breast Cancer Cells nih.govnih.gov |

| Caspase-9 | Caspase family | Initiator caspase | Cleaved/Activated | LoVo, Breast Cancer Cells nih.govnih.gov |

Autophagy Modulation and Autophagic Flux Impairment

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. novusbio.comnih.gov Hederagenin and its derivatives have been shown to modulate autophagy, with a notable effect on autophagic flux—the complete process of autophagy from initiation to lysosomal degradation. novusbio.comnih.gov

In lung cancer cells, hederagenin has been identified as an impairer of autophagic flux. nih.gov Treatment with hederagenin leads to an accumulation of autophagosomes, evidenced by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/sequestosome 1. mdpi.comnih.gov This accumulation is not due to an induction of autophagy but rather a blockage in the later stages of the process. nih.gov Specifically, hederagenin impairs autophagic flux by inhibiting lysosomal acidification, which is essential for the digestive function of lysosomes. mdpi.comnih.gov This inhibition leads to a decrease in the mature forms of lysosomal enzymes like cathepsin B and cathepsin D. nih.gov By impairing this pro-survival pathway, hederagenin can potentiate the cytotoxic effects of chemotherapy agents like cisplatin (B142131) and paclitaxel (B517696) in cancer cells. mdpi.comnih.gov

Conversely, in the context of neurodegenerative diseases, hederagenin is considered an autophagy enhancer. nih.gov In models of Alzheimer's disease, hederagenin promotes the degradation of amyloid-β by activating autophagy. nih.gov It upregulates the mRNA and protein levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.govresearchgate.net This leads to increased expression of TFEB target genes and autophagy-related proteins like LC3BII/LC3BI and LAMP2, ultimately improving autophagic degradation. nih.govresearchgate.net

Anti-Inflammatory Signaling Pathways Modulation

Hederagenin and its derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. semanticscholar.orgnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Hederagenin has been shown to inhibit the activation of this pathway across various models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, hederagenin treatment inhibited the protein expression of NF-κB. nih.gov It also inhibits NF-κB activation in A549 lung cancer cells and in models of cerebral ischemia/reperfusion injury. nih.gov The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and cardioprotective effects of hederagenin. mdpi.com One synthetic hederagenin derivative demonstrated its antitumor effects may be exerted through the NF-κB signaling pathway by decreasing the phosphorylation of NF-κB p65 and its inhibitor, IκB-α. sioc-journal.cn

A primary outcome of NF-κB inhibition is the reduced expression of downstream pro-inflammatory mediators. Hederagenin effectively suppresses the production of these molecules.

iNOS and COX-2: In LPS-stimulated macrophages and in a rat model of sepsis-induced acute lung injury, hederagenin inhibited the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov It also mitigated the IL-1β-induced expression of iNOS and COX-2 in C28/I2 chondrocyte cells. researchgate.net

Pro-inflammatory Cytokines: Hederagenin treatment significantly reduces the secretion of key pro-inflammatory cytokines. It has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models, including LPS-stimulated macrophages, diabetic cardiomyopathy, and ethanol-induced liver injury. nih.govsemanticscholar.orgnih.gov

| Mediator | Function | Effect of Hederagenin/Derivatives | Model System |

|---|---|---|---|

| iNOS | Produces nitric oxide (NO) | Suppressed | LPS-stimulated macrophages, Sepsis-induced ALI nih.govnih.gov |

| COX-2 | Produces prostaglandins (B1171923) (e.g., PGE2) | Suppressed | LPS-stimulated macrophages, Ethanol-induced liver injury nih.govsemanticscholar.org |

| TNF-α | Pro-inflammatory cytokine | Suppressed | LPS-stimulated macrophages, Diabetic cardiomyopathy nih.govnih.gov |

| IL-1β | Pro-inflammatory cytokine | Suppressed | LPS-stimulated macrophages, Diabetic cardiomyopathy nih.govnih.gov |

| IL-6 | Pro-inflammatory cytokine | Suppressed | LPS-stimulated macrophages, Ethanol-induced liver injury nih.govsemanticscholar.org |

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. nih.govaginganddisease.org Hederagenin has been identified as an inhibitor of NLRP3 inflammasome activation. nih.govnih.gov

In a model of sepsis-induced acute lung injury, hederagenin suppressed the activation of the NLRP3 inflammasome and the NF-κB pathway. nih.gov It significantly lowered the levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18. nih.gov Furthermore, in a study on diabetic nephropathy, hederagenin was shown to attenuate high glucose-induced fibrosis in human renal cells by suppressing NLRP3 inflammasome activation. nih.gov This effect was mediated by reducing the expression of NLRP3, ASC, and IL-1β. nih.gov

Antioxidant Response Pathway Interactions

The interaction of hederagenin with antioxidant response pathways is notably context-dependent, exhibiting both pro-oxidant and antioxidant activities. nih.gov

In cancer cells, particularly cisplatin-resistant head and neck cancer, hederagenin acts as a pro-oxidant. mdpi.comnih.gov It induces cancer cell death by inhibiting the Nrf2-antioxidant response element (Nrf2-ARE) pathway. mdpi.comnih.govnih.gov The Nrf2 pathway is a primary defense mechanism against oxidative stress that is often exploited by cancer cells for survival. nih.gov By inhibiting this protective pathway, hederagenin enhances the production of intracellular reactive oxygen species (ROS) and promotes the depletion of glutathione, leading to oxidative stress and subsequent apoptosis. nih.govnih.gov

Conversely, in non-cancerous models, hederagenin demonstrates conventional antioxidant properties. nih.gov In neuronal cells stimulated with amyloid-β, hederagenin mitigated the increase in ROS accumulation and the decrease in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). researchgate.net In a rat model of hyperlipidemia, hederagenin reduced the content of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the levels of the antioxidant enzymes SOD and glutathione peroxidase (GSH-PX). scielo.br This antioxidant effect may be linked to the suppression of p38MAPK phosphorylation. scielo.br Hederagenin also reduces ROS production in PC12 cells damaged by corticosterone. nih.gov This dual functionality highlights a sophisticated mechanism, where it can selectively induce harmful oxidative stress in cancer cells while providing antioxidant protection to normal cells. nih.gov

Nrf2-Antioxidant Response Element (ARE) Pathway Inhibition

A primary mechanism of action for hederagenin and its derivatives involves the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.govresearchgate.netacs.orgnih.govmdpi.com Under normal conditions, the Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes.

Research has shown that hederagenin can suppress this protective pathway in cancer cells. acs.orgnih.gov This inhibition prevents the cancer cells from effectively managing the high levels of intracellular reactive oxygen species (ROS) that are often a byproduct of their rapid metabolism and proliferation. By disrupting the Nrf2-mediated antioxidant response, hederagenin and its derivatives sensitize cancer cells to oxidative stress. The molecular events following this inhibition include the downregulation of key Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). wikipedia.org This targeted inhibition of the Nrf2-ARE pathway has been identified as a key factor in the pro-apoptotic effects of hederagenin in resistant cancer cells. researchgate.netacs.orgmdpi.com

| Pathway Component | Effect of Hederagenin Treatment | Downstream Consequence | Cell Models |

| Nrf2 | Inhibition of activity and transcriptional function | Decreased expression of antioxidant genes | Head and Neck Cancer (HNC) cells researchgate.netacs.orgwikipedia.org |

| ARE | Reduced binding of Nrf2 | Suppression of cellular antioxidant defense | Cisplatin-resistant HNC cells acs.org |

| HO-1, NQO1 | Decreased mRNA and protein expression | Increased intracellular oxidative stress | HNC cells wikipedia.org |

Glutathione (GSH) Depletion

Directly linked to the inhibition of the Nrf2-ARE pathway is the marked depletion of intracellular glutathione (GSH). researchgate.netacs.orgnih.gov GSH is a vital antioxidant, playing a crucial role in neutralizing ROS and detoxifying harmful compounds. The synthesis and regeneration of GSH are partly regulated by genes under the control of Nrf2.

By inhibiting the Nrf2 pathway, hederagenin effectively curtails the cell's ability to maintain adequate GSH levels. This leads to an accumulation of ROS, creating a state of severe oxidative stress. nih.govresearchgate.net The resulting imbalance in the cellular redox state is a potent trigger for programmed cell death (apoptosis). Studies have demonstrated that hederagenin's ability to induce apoptosis in cancer cells is significantly mediated by this enhancement of ROS production and the subsequent depletion of the GSH pool. researchgate.netacs.orgnih.govresearchgate.net This mechanism is particularly effective in cancer cells that are already under high oxidative stress. researchgate.net

Interactions with Specific Molecular Targets

Beyond its effects on the cellular antioxidant system, hederagenin and its acetylated derivatives interact with and modulate several specific signaling pathways critical for cell survival, proliferation, and death. Acetylated derivatives have often been found to exhibit more potent activity compared to their hydroxylated counterparts. nih.gov

PI3K/Akt Signaling Pathway Regulation

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Hederagenin has been shown to exert inhibitory effects on this pathway. researchgate.net

Research indicates that hederagenin can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inactivating it. This deactivation prevents the subsequent phosphorylation of its own downstream targets, which are involved in promoting cell survival and inhibiting apoptosis. In some cellular contexts, the protective effects of hederagenin against cellular injury have also been linked to the activation of the PI3K/Akt pathway, suggesting a context-dependent regulatory role. nih.gov However, in cancer cell models, the predominant effect observed is the downregulation of PI3K/Akt signaling, contributing to the compound's anti-proliferative and pro-apoptotic activity. researchgate.net For instance, studies have shown that hederagenin treatment leads to decreased expression of PI3K and Akt mRNA and proteins. researchgate.net

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers. Hederagenin and its derivatives have been identified as modulators of this pathway. nih.gov

Studies have demonstrated that hederagenin can inhibit the STAT3 signaling pathway, which contributes to its anti-cancer effects. nih.gov The inhibition of STAT3 activation can lead to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis resistance.

Aurora Kinase Pathway Inhibition (e.g., Aurora B)

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in tumors, making them attractive targets for cancer therapy. Hederagenin has been found to inhibit the Aurora kinase pathway, specifically targeting Aurora B. nih.govnih.gov

| Target Kinase | Effect of Hederagenin Treatment | Cellular Outcome | Cancer Model |

| Aurora A | Reduced protein and phosphorylation levels | Disruption of mitotic progression | Lung Cancer (A549 cells) nih.gov |

| Aurora B | Reduced protein levels | Disruption of mitotic progression | Lung Cancer (A549 cells) nih.gov |

Neuropeptide FF Receptor 1 (NPFFR1) Binding and Signaling

Recent research has identified hederagenin as a novel and highly selective antagonist for the Neuropeptide FF Receptor 1 (NPFFR1). nih.govresearchgate.net NPFFR1 is a G protein-coupled receptor (GPCR) involved in various physiological functions, including pain modulation. nih.govresearchgate.net

In a high-throughput screening, hederagenin was identified as a potent antagonist of NPFFR1. nih.govresearchgate.net Despite the high similarity between the binding pockets of NPFFR1 and the related NPFFR2, hederagenin demonstrates strong subtype selectivity. nih.gov In silico and in vitro studies revealed that this selectivity is due to subtle differences in the shape of the receptor's binding pocket and the rigid structure of the hederagenin molecule. nih.govresearchgate.net As an antagonist, hederagenin blocks the activation of NPFFR1 by its endogenous peptide ligands. researchgate.net This discovery opens new avenues for exploring the therapeutic potential of hederagenin and its derivatives in conditions modulated by NPFFR1 signaling, such as chronic pain. nih.gov

Dynamin-Related Protein 1 (Drp1) Targeting in Mitochondrial Fission

Mitochondrial dynamics, encompassing the processes of fission and fusion, are critical for maintaining cellular homeostasis. The division of mitochondria is primarily orchestrated by the Dynamin-Related Protein 1 (Drp1), a GTPase that translocates from the cytosol to the outer mitochondrial membrane to mediate fission nih.gov. The activity and recruitment of Drp1 are regulated by various post-translational modifications, including acetylation. The acetylation of Drp1 can facilitate its subsequent phosphorylation, a key step for its translocation to the mitochondria, thereby promoting fission mdpi.com.

Hederagenin, the parent compound of this compound, and its derivatives have been identified as potential modulators of mitochondrial pathways, with Drp1 being a key target in their anticancer mechanisms nih.gov. Research in ovarian cancer has demonstrated that hederagenin can inhibit the proliferation of cancer cells and trigger mitochondria-mediated apoptosis researchgate.net. The underlying molecular mechanism for this effect involves the inhibition of mitochondrial fission that is regulated by Drp1 researchgate.net. This inhibition leads to a cascade of apoptotic events, including a reduction in the mitochondrial membrane potential and alterations in the levels of key apoptosis-related proteins nih.govnih.gov. Specifically, hederagenin treatment has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins Bax, Bak, cleaved caspase-9, and cleaved caspase-3 nih.govnih.govnih.gov.

| Protein | Function | Effect of Hederagenin Treatment | Reference |

|---|---|---|---|

| Drp1 | Mediates mitochondrial fission | Inhibited | researchgate.net |

| Bcl-2 | Anti-apoptotic | Down-regulated | nih.gov |

| Bax | Pro-apoptotic | Up-regulated | nih.govnih.gov |

| Caspase-3 | Executioner caspase in apoptosis | Up-regulated (cleaved form) | nih.govnih.gov |

| Caspase-9 | Initiator caspase in mitochondrial apoptosis | Up-regulated (cleaved form) | nih.govnih.gov |

Metabolic Pathway Regulation

Hederagenin and its derivatives have been noted for their potential to address metabolic disorders, although the precise pathways modulated by this compound are still under investigation nih.gov. The parent compound, hederagenin, has been associated with the regulation of lipid metabolism and has shown potential anti-hyperlipidemia and anti-diabetic activities nih.govrsc.org.

The acetylation of a molecule like hederagenin to form this compound is significant from a metabolic regulation perspective. Acetylation is a fundamental post-translational modification that plays a crucial role in regulating cellular metabolism. Metabolic enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism are often regulated by acetylation. The process itself is intrinsically linked to the metabolic state of the cell, with the key metabolite acetyl-coenzyme A (acetyl-CoA) serving as the acetyl group donor. Therefore, the acetylation status of proteins can reflect cellular energy levels and nutrient availability. While direct evidence linking this compound to specific metabolic enzyme regulation is limited, the structural modification through acetylation is a recognized strategy for enhancing the pharmacological activities of natural triterpenoids nih.gov. This suggests that acetylated derivatives may have enhanced or altered interactions with metabolic targets compared to the parent compound.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Metabolic Regulation by Acetylation | A key post-translational modification where an acetyl group is added to a protein, often regulating the activity of metabolic enzymes. | This compound is an acetylated form of hederagenin, suggesting its activity may be linked to pathways regulated by acetylation. |

| Role of Acetyl-CoA | A central metabolite in the cell that serves as the donor for acetylation reactions, linking nutrient status to protein function. | The synthesis of acetylated derivatives implies an interaction with cellular metabolic machinery. |

| Hederagenin's Metabolic Effects | The parent compound has been reported to have anti-hyperlipidemia and anti-diabetic activities. | Acetylation may enhance these inherent metabolic regulatory properties. nih.govrsc.org |

Structure Activity Relationship Sar Studies of Hederagenin Acetylated Derivatives

Influence of Acetyl Group Position and Number on Biological Activity

Research has consistently demonstrated that the position and number of acetyl groups on the hederagenin (B1673034) scaffold are critical determinants of its biological activity, particularly its cytotoxic effects against cancer cells. The primary sites for modification on the hederagenin molecule are the hydroxyl groups at the C-3 and C-23 positions in ring A, and the carboxyl group at the C-28 position in ring E. rsc.orgnih.govnih.gov

Studies involving C-28 amide derivatives of hederagenin have shown that acetylated derivatives consistently exhibit superior anti-cancer activity compared to their hydroxylated analogs. mdpi.com For instance, a series of C-28 amide derivatives with and without acetyl groups at the C-3 and C-23 positions were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The acetylated derivatives displayed significantly lower EC50 values, indicating higher potency, than the hydroxylated derivatives. nih.gov Specifically, acetylation of the C-3 and C-23 hydroxyl groups has been shown to enhance cytotoxicity by more than 25-fold in certain cases. nih.gov This suggests that the presence of acetyl groups at these positions is a key factor in augmenting the anti-tumor properties of hederagenin.

The following table summarizes the comparative cytotoxic activity of hydroxylated versus acetylated hederagenin derivatives:

| Compound Type | EC50 Range (µM) | Target Cell Lines | Reference |

| Hydroxylated C-28 Amide Derivatives | 1.2 - 22.5 | FaDu, A2780, HT29, MCF-7, SW1736, NIH 3T3 | nih.gov |

| Acetylated C-28 Amide Derivatives | 0.4 - 9.0 | FaDu, A2780, HT29, MCF-7, SW1736, NIH 3T3 | nih.gov |

Impact of Specific Acetyl Substituents on Target Affinity

The introduction of acetyl groups can also influence the binding affinity of hederagenin derivatives to their specific molecular targets. Molecular docking studies have provided insights into these interactions at a molecular level. For example, in a study of acetylated hederagenin derivatives, it was found that these compounds exhibited a stronger binding affinity for the human epidermal growth factor receptor 2 (HER2) than for ubiquitin-specific peptidase 7 (USP7). mdpi.com This suggests that HER2 is a likely target for these acetylated compounds, which is significant given the role of HER2 in certain types of cancer. mdpi.com

The acetylated derivative 12b, for instance, demonstrated the highest efficacy and selectivity against A2780, FaDu, and SW1736 cancer cell lines. mdpi.com This enhanced activity is attributed to the favorable interactions of the acetylated compound with the binding pocket of its target protein.

Comparative Analysis with Other Hederagenin Derivatives (e.g., Ureates, Pyrazine (B50134) Derivatives)

To better understand the role of acetyl groups, it is useful to compare the biological activities of acetylated derivatives with other modified forms of hederagenin, such as ureates and pyrazine derivatives.

Ureate Derivatives: A study investigating the anthelmintic activity of various hederagenin derivatives against Fasciola hepatica identified a ureate derivative, MC042, as the most promising candidate. mdpi.com While a direct, extensive comparison with acetylated derivatives for this specific activity is limited in the available literature, the study highlights that modifications other than acetylation can also lead to potent biological activity. The sample set in this study was not large enough to deduce a clear SAR, but it was noted that an accessible electron donor at the carboxylic acid side of hederagenin seems to be beneficial for activity. mdpi.com

Pyrazine Derivatives: The introduction of a pyrazine moiety to the hederagenin scaffold has been shown to significantly enhance its cytotoxic activity. mdpi.comnih.gov A series of hederagenin-pyrazine derivatives exhibited much stronger cytotoxic effects than the parent hederagenin. mdpi.com One particular compound, which combined hederagenin with 2,6-dimethylpiperazine, was identified as a highly potent agent, inducing early apoptosis in cancer cells. mdpi.com Structure-activity relationship analysis of these derivatives reinforced the crucial role of the pyrazine moiety in potentiating the anti-cancer effect of hederagenin. mdpi.com For example, one such derivative showed antitumor activity against A549 cells comparable to the chemotherapy drug cisplatin (B142131). nih.gov

The following table provides a comparative overview of the activity of different hederagenin derivatives:

| Derivative Type | Biological Activity | Key Findings | Reference |

| Acetylated Derivatives | Cytotoxicity | Generally more potent than hydroxylated analogs. nih.gov | nih.gov |

| Ureate Derivatives | Anthelmintic | MC042 identified as a potent derivative against Fasciola hepatica. mdpi.com | mdpi.com |

| Pyrazine Derivatives | Cytotoxicity | Significantly heightened cytotoxic activity compared to hederagenin. mdpi.comnih.gov | mdpi.comnih.gov |

Computational Approaches to SAR Prediction (e.g., PLS-DA, Molecular Docking, Molecular Dynamics)

Computational methods are increasingly being employed to predict and rationalize the SAR of hederagenin derivatives, thereby guiding the design of more potent and selective compounds.

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA has been utilized to explore the SAR of hederagenin-pyrazine derivatives. This statistical method helped to discriminate between the antitumor activities of different derivatives based on their structural features. mdpi.com The analysis revealed that derivatives combined with the same pyrazine exhibited similar in vitro antitumor activities, and the length of the carbon chain at the attachment site influenced the activity. mdpi.com

Molecular Docking: As mentioned earlier, molecular docking has been instrumental in predicting the binding modes and affinities of hederagenin derivatives with their biological targets. For instance, docking studies revealed that acetylated compounds have a stronger affinity for HER2, suggesting it as a primary target. mdpi.com Molecular docking was also used to investigate the binding mode of a potent anti-inflammatory hederagenin derivative to the TAK1 protein, providing insights into its mechanism of action. acs.org

These computational approaches, in conjunction with experimental data, provide a more comprehensive understanding of the structure-activity relationships of hederagenin derivatives and accelerate the discovery of new therapeutic agents.

Preclinical Research Models for Hederagenin Diacetate and Its Acetylated Analogs

In Vitro Cellular Models

In vitro studies are fundamental in determining the direct effects of hederagenin (B1673034) diacetate and its analogs on specific cell types, providing insights into their potential as therapeutic agents.

The cytotoxic and anti-proliferative effects of acetylated hederagenin derivatives, including analogs of hederagenin diacetate, have been investigated across a range of human cancer cell lines. Research has indicated that acetylation of hederagenin can enhance its anti-cancer properties.

A study focusing on C-28 amide derivatives of hederagenin revealed that acetylated versions consistently demonstrated superior anti-cancer activity compared to their hydroxylated counterparts mdpi.com. Specifically, an acetylated derivative with a pyrrolidinyl substituent at C-28 showed high potency and selectivity against ovarian (A2780), pharynx (FaDu), and anaplastic thyroid (SW1736) cancer cells mdpi.comufv.brnih.gov. In general, these acetylated derivatives were found to be more active than the non-acetylated forms ufv.brnih.gov. Another study synthesized a series of C-28 amide derivatives and found that the acetylated compounds were more potent cytotoxic agents against a panel of six human cancer cell lines, including colon (HT29) and breast (MCF-7) cancer cells ufv.brnih.gov.

The following table summarizes the cytotoxic activity of an acetylated C-28 amide derivative of hederagenin, which serves as a surrogate for understanding the potential of this compound.

| Cell Line | Cancer Type | EC50 (µM) |

| A2780 | Ovarian Cancer | 0.4 |

| FaDu | Pharynx Cancer | 1.6 |

| HT29 | Colon Cancer | 1.8 |

| MCF-7 | Breast Cancer | 2.5 |

| SW1736 | Anaplastic Thyroid Cancer | 1.7 |

Data sourced from studies on acetylated C-28 amide derivatives of hederagenin. ufv.brnih.govnih.gov

The precise mechanisms of action are still under investigation, but it is suggested that these compounds may induce cell membrane permeability, leading to secondary necrosis ufv.brnih.gov.

While direct studies on this compound in immune cell models are limited, research on the parent compound, hederagenin, provides a foundation for its potential anti-inflammatory effects.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, hederagenin has been shown to inhibit the production of key inflammatory mediators. Specifically, it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Furthermore, hederagenin treatment suppressed the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.gov. These findings suggest that hederagenin modulates inflammatory responses by targeting crucial signaling pathways, including the NF-κB pathway nih.gov.

Although no specific data is available for this compound in RAW 264.7 or THP-1 macrophages, the known anti-inflammatory activity of hederagenin suggests that its acetylated analogs may also possess similar or enhanced properties.

Currently, there is no publicly available research data on the effects of this compound or its acetylated analogs on fibroblast cell lines such as HFL-1.

The anthelmintic potential of modified hederagenin derivatives has been explored against Fasciola hepatica (liver fluke) newly excysted juveniles (NEJs). In a screening of thirty-six synthetic derivatives of hederagenin, several compounds demonstrated activity against the parasite diva-portal.orgmdpi.com. While the specific diacetate form was not highlighted as the most potent, this research indicates that structural modifications of hederagenin, including acetylation, can lead to compounds with significant anthelmintic properties mdpi.com. The observed effects include inhibition of motility and ultrastructural damage to the parasite's tegument mdpi.com.

There is currently no available scientific literature detailing the effects of this compound or its acetylated analogs on neuroblastoma cell lines, such as SH-SY5Y.

In Vivo Experimental Animal Models

In vivo studies provide a more complex biological system to evaluate the efficacy and physiological effects of compounds. While specific in vivo data for this compound is scarce, studies on hederagenin and its other derivatives offer valuable insights.

Hederagenin has demonstrated anti-inflammatory effects in a carrageenan-induced hind paw edema model in mice, where it reduced swelling, inflammatory cell infiltration, and mast cell degranulation nih.gov. In cancer research, a derivative of hederagenin has shown promising tumor multidrug resistance (MDR) reversal activity in vivo nih.gov. Furthermore, functional rescue experiments and in vivo studies have suggested that hederagenin can promote lung cancer cell death mdpi.com. These studies, although not specific to the diacetate form, underscore the therapeutic potential of the hederagenin scaffold in living organisms.

Rodent Tumor Xenograft Models

While direct studies on this compound in rodent tumor xenograft models are not extensively documented in publicly available research, preclinical evidence for the parent compound, hederagenin, and its acetylated analogs suggests a potential for anti-cancer activity in vivo. Hederagenin has been shown to inhibit tumor growth in various mouse xenograft models. For instance, it has demonstrated efficacy in a cisplatin-resistant head and neck cancer xenograft model. nih.gov The anti-tumor effects of hederagenin have also been confirmed in H22 tumor-bearing mice, where a significant reduction in tumor weight was observed. nih.gov

In general, the acetylation of hederagenin derivatives has been found to enhance their cytotoxic effects against cancer cell lines. ufv.br One study synthesized a series of C-28 amide derivatives of hederagenin and found that the acetylated versions were more active than the hydroxylated ones. ufv.br Specifically, an acetylated derivative demonstrated high potency and selectivity against A2780, FaDu, and SW1736 cancer cell lines in vitro. ufv.br While these in vitro results are promising, further studies are required to confirm the efficacy of this compound in rodent tumor xenograft models.

Table 1: In Vitro Cytotoxicity of Acetylated Hederagenin Analogs

| Cell Line | Compound | EC50 (µM) |

| A2780 | Acetylated Hederagenin Amide Derivative | 0.4 |

| FaDu | Acetylated Hederagenin Amide Derivative | 1.7 |

| HT29 | Acetylated Hederagenin Amide Derivative | 1.8 |

| MCF-7 | Acetylated Hederagenin Amide Derivative | 2.5 |

| SW1736 | Acetylated Hederagenin Amide Derivative | 1.7 |

This table is based on data from in vitro studies of an acetylated hederagenin derivative and does not represent in vivo xenograft model data for this compound.

Inflammatory Disease Models (e.g., Carrageenan-induced Edema)

The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory properties of chemical compounds. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be measured over time to assess the efficacy of an anti-inflammatory agent. nih.govcreative-biolabs.com

Models of Parasitic Infections

Research into the antiparasitic activity of hederagenin derivatives has shown promising results in various preclinical models. A notable study investigated the ex vivo anthelmintic potential of 36 synthetic derivatives of hederagenin against the liver fluke Fasciola hepatica. nih.gov Among the tested compounds was a diacetate derivative of hederagenin.

In the initial screening against newly excysted juveniles (NEJs) of Fasciola hepatica, the this compound derivative was found to be active. mdpi.com This finding is significant as it provides direct evidence of the potential of this compound in the context of parasitic infections. The study also included monoacetate derivatives, which were also active against NEJs. mdpi.com

The parent compound, hederagenin, has also been investigated for its antiparasitic properties. It has shown activity against Toxoplasma gondii in mice, indicating a broader spectrum of potential antiprotozoal activity for this class of compounds.

Table 2: Activity of Hederagenin Derivatives Against Fasciola hepatica Newly Excysted Juveniles (NEJs)

| Compound | Modification | Activity against NEJs |

| This compound | Diacetate | Active |

| Hederagenin Monoacetate | Monoacetate | Active |

This table is based on findings from an ex vivo screening assay and indicates the potential for further in vivo studies.

Models for Neurodegenerative Conditions

Hederagenin has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. nih.gov An important characteristic of hederagenin is its ability to cross the blood-brain barrier, a critical factor for therapeutic agents targeting the central nervous system. nih.gov

In a mouse model of Parkinson's disease, hederagenin was shown to improve motor deficits. nih.govdocumentsdelivered.com Furthermore, in a Caenorhabditis elegans model of Alzheimer's disease, hederagenin treatment led to a reduction in the deposition of amyloid-beta (Aβ) and delayed paralysis. nih.gov

The neuroprotective effects of hederagenin are linked to its ability to promote the degradation of neurodegenerative mutant disease proteins. In vitro studies have shown that hederagenin can reduce the levels of mutant huntingtin and A53T α-synuclein, proteins associated with Huntington's disease and Parkinson's disease, respectively. nih.gov

While these findings for the parent compound are encouraging, there is currently a lack of specific research on this compound in preclinical models of neurodegenerative conditions. Future studies are needed to determine if the diacetate form retains or enhances the neuroprotective properties of hederagenin.

Mechanistic Studies in Model Organisms

The precise molecular mechanisms of this compound have not been fully elucidated in model organisms. However, studies on hederagenin and its acetylated analogs have provided insights into their potential modes of action.

One of the key mechanisms identified for hederagenin is the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. nih.govnih.gov Hederagenin has also been shown to inhibit the Nrf2-ARE antioxidant pathway in cisplatin-resistant head and neck cancer cells, leading to increased reactive oxygen species (ROS) and subsequent apoptosis. nih.gov

Furthermore, hederagenin and its derivatives have been found to modulate several critical signaling pathways involved in cell growth, proliferation, and inflammation. These include the inhibition of the NF-κB and PI3K/Akt signaling pathways. nih.govnih.govnih.gov The NF-κB pathway is a key regulator of inflammation, and its inhibition by hederagenin likely contributes to its anti-inflammatory effects. nih.govresearchgate.net The PI3K/Akt pathway is crucial for cell survival, and its inhibition can lead to apoptosis.

Interestingly, a study on acetylated amide derivatives of hederagenin suggested that these compounds have a high affinity for the HER2 receptor, a protein that is often overexpressed in certain types of cancer. ufv.br This suggests that acetylation may direct the activity of hederagenin towards specific molecular targets.

Another important mechanism associated with the neuroprotective effects of hederagenin is the induction of autophagy, a cellular process responsible for the degradation of damaged proteins and organelles. nih.govnih.gov By enhancing autophagy, hederagenin can promote the clearance of aggregated proteins that are characteristic of many neurodegenerative diseases.

Table 3: Potential Mechanistic Targets of Hederagenin and its Acetylated Analogs

| Mechanism | Signaling Pathway/Target | Associated Effect |

| Induction of Apoptosis | Mitochondrial Pathway, Caspase Activation | Anti-cancer |

| Inhibition of Antioxidant Pathway | Nrf2-ARE | Anti-cancer |

| Modulation of Signaling | NF-κB, PI3K/Akt | Anti-inflammatory, Anti-cancer |

| Receptor Binding | HER2 | Anti-cancer |

| Induction of Autophagy | AMPK-mTOR | Neuroprotection |

Future Research Trajectories for Hederagenin Diacetate

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Future investigations into hederagenin (B1673034) diacetate will likely focus on expanding its therapeutic applications by building upon the known biological activities of its parent compound, hederagenin. researchgate.netresearchgate.netrsc.org Hederagenin and its derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and anthelmintic activities. mdpi.comnih.govmdpi.comnih.gov A critical research avenue will be to determine how di-acetylation influences the known mechanisms of action and whether it confers novel therapeutic properties.

Mechanistic studies on hederagenin have revealed its ability to modulate key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, which are central to inflammation and cancer. nih.govmdpi.com Furthermore, its pro-oxidant function within cancer cells, achieved by inhibiting the Nrf2-ARE antioxidant pathway, presents a novel approach for developing selective chemotherapeutics. mdpi.commdpi.com Research should systematically evaluate hederagenin diacetate's potency in modulating these pathways. For instance, its potential as an anti-neurodegenerative agent, an area of interest for hederagenin, could be explored by examining its effects on neuro-inflammatory pathways and protein aggregation. nih.gov Similarly, its efficacy against specific viral targets, such as HIV-1 and HCV NS3/4A proteases, could be a fruitful area of investigation. mdpi.com

Table 1: Potential Therapeutic Applications and Mechanistic Basis for this compound

| Therapeutic Area | Potential Mechanism of Action to Investigate |

|---|---|

| Oncology | Modulation of PI3K/Akt, MAPK, and NF-κB pathways; Induction of apoptosis and ferroptosis; Inhibition of Nrf2-ARE antioxidant pathway. mdpi.comnih.govmdpi.com |

| Inflammatory Diseases | Inhibition of macrophage polarization and reduction in inflammatory cytokine release via NF-κB and MAPK signaling. nih.govmdpi.com |

| Infectious Diseases | Inhibition of viral proteases (e.g., HIV-1, HCV); Disruption of bacterial virulence factors (e.g., Pneumolysin). mdpi.com |

| Neurodegenerative Diseases | Modulation of neuro-inflammatory pathways and protection against oxidative stress in neuronal cells. nih.gov |

| Parasitic Diseases | Anthelmintic activity against parasites like Fasciola hepatica. mdpi.com |

Development of Advanced Derivatization Strategies for Enhanced Selectivity

While this compound is itself a derivative, future research will benefit from using it as a scaffold for further, more complex modifications aimed at enhancing target selectivity and potency. researchgate.netrsc.org The structural backbone of hederagenin, with modification sites at the C-3, C-23, and C-28 positions, offers extensive possibilities for chemical transformation. nih.gov Advanced derivatization strategies could move beyond simple acylation to include the addition of specific functional groups to improve interaction with biological targets.

One promising approach is the creation of hybrid molecules. mdpi.com For example, coupling this compound with a nitric oxide (NO) donor moiety could create a multi-target therapeutic. mdpi.com In such a hybrid, the this compound scaffold could provide the primary cytotoxic or anti-inflammatory effect, while the NO group modulates the tumor microenvironment or enhances anti-inflammatory responses. mdpi.com Another advanced strategy involves the strategic addition of nitrogen-containing heterocycles, which has been shown to be pivotal in developing derivatives that can reverse multidrug resistance in cancer cells. mdpi.com These intelligent, multi-target drug design strategies represent a sophisticated evolution in the compound's development. mdpi.com

Table 2: Advanced Derivatization Strategies for this compound

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Hybrid Molecule Synthesis | Coupling with other bioactive moieties (e.g., NO donors) to create a single molecule with multiple mechanisms of action. mdpi.com | Synergistic effects, enhanced potency, and ability to overcome drug resistance. |

| Introduction of Heterocycles | Incorporating nitrogen-containing rings to alter electronic properties and binding interactions. | Improved target selectivity and potential for reversing multidrug resistance. mdpi.com |

| Site-Specific Modifications | Further derivatization at the C-28 carboxyl group to create novel esters or amides. | Enhanced bioavailability, improved pharmacokinetic profiles, and increased cytotoxicity against tumor cells. nih.gov |

| Glycosylation | Attaching sugar moieties to specific positions on the scaffold. | Altered solubility, cell permeability, and target recognition. |

Integration of Multi-Omics Data in Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, future research should incorporate multi-omics approaches. nih.govmdpi.com These high-throughput techniques, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the global changes occurring within a biological system in response to the compound. nih.gov This integrative approach can help elucidate complex mechanisms of action, identify novel drug targets, and discover potential biomarkers for predicting therapeutic response. nih.govmdpi.com

For example, treating cancer cells with this compound and subsequently performing RNA-sequencing (transcriptomics) could reveal the entire set of genes whose expression is altered. Proteomics analysis could then identify corresponding changes in protein levels, while metabolomics could uncover shifts in cellular metabolic pathways. Integrating these datasets could reveal that this compound not only affects a primary signaling pathway but also induces widespread changes in cellular metabolism and stress responses, offering a more complete picture of its anti-cancer effects. nih.gov Such an approach moves beyond single-pathway analysis and allows for the construction of comprehensive network models of the drug's activity.

Computational Drug Design and Optimization for Specific Targets

Computational methods are poised to play a crucial role in accelerating the development of this compound-based therapeutics. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict how this compound and its future derivatives interact with specific protein targets at the atomic level.

This in silico approach can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a specific kinase is identified as a primary target through mechanistic studies, computational modeling can be used to design modifications to the this compound structure that enhance its interaction with the kinase's active site. This process can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening of new compounds. By predicting the therapeutic potential and possible off-target effects of novel derivatives before they are synthesized, computational tools can streamline the drug discovery pipeline.

Investigation of Synergy with Other Bioactive Compounds in Preclinical Settings

Exploring the synergistic potential of this compound in combination with other therapeutic agents is a critical future research direction. Many complex diseases, such as cancer, often require combination therapies to achieve optimal outcomes and overcome drug resistance. Preclinical studies should be designed to investigate whether this compound can enhance the efficacy of existing drugs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.